8-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Vue d'ensemble

Description

8-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C18H14ClNO and its molecular weight is 295.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

8-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention due to its potential biological activities. This compound features a quinoline core, known for its presence in various biologically active molecules, and a carbonyl chloride functional group, which enhances its reactivity. Understanding the biological activity of this compound is crucial for exploring its applications in medicinal chemistry and other scientific fields.

Chemical Structure and Properties

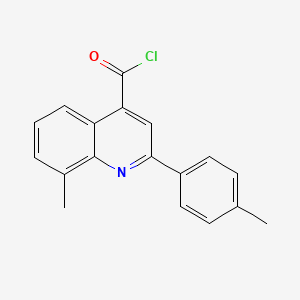

The chemical structure of this compound can be represented as follows:

This compound includes:

- A quinoline ring , which contributes to its biological activity.

- A carbonyl chloride group (-COCl), making it highly reactive in nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carbonyl chloride group can act as an electrophile, allowing the compound to form covalent bonds with nucleophiles such as amino acids, proteins, and nucleic acids. This interaction can lead to alterations in the function of these biomolecules, potentially resulting in therapeutic effects or toxicity.

Antioxidant Activity

Studies have shown that derivatives of quinoline, including those similar to this compound, exhibit significant antioxidant properties. For instance, antioxidant assays using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method demonstrated that certain quinoline derivatives can effectively scavenge free radicals, indicating their potential in preventing oxidative stress-related diseases .

Antimicrobial Activity

Research indicates that quinoline derivatives possess antimicrobial properties. In particular, compounds structurally related to this compound have shown effectiveness against various bacterial strains. For example:

- Inhibition Zones : Compounds similar to this quinoline derivative displayed inhibition zones against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae, with values reaching up to 25 mm compared to standard drugs .

- Minimum Inhibitory Concentration (MIC) values were reported as low as 1 × 10⁻⁶ mg/mL for some derivatives against resistant strains .

Case Studies

- Antiplasmodial Activity : A series of quinoline derivatives were screened for activity against Plasmodium falciparum, the causative agent of malaria. Some derivatives exhibited moderate potency with EC₅₀ values around 120 nM, suggesting that structural modifications could enhance their efficacy .

- Cytotoxicity Studies : Quinoline derivatives have been evaluated for cytotoxic effects against various cancer cell lines. In one study, compounds showed IC₅₀ values less than 10 µg/mL against human cancer cells, indicating significant potential for further development as anticancer agents .

Applications in Drug Development

Given its reactivity and biological activity, this compound is a promising candidate for drug development. Its structure allows for modifications that could enhance its pharmacological properties while minimizing toxicity.

Applications De Recherche Scientifique

Chemical Synthesis

Precursor in Organic Synthesis

8-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride serves as a precursor for synthesizing novel organic compounds. The compound's structure allows it to undergo various chemical transformations, including nucleophilic substitutions and cyclization reactions, which are essential for developing new materials and pharmaceuticals.

Reactivity and Mechanisms

The compound can participate in several types of reactions:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or alcohols, facilitating the synthesis of amides or alcohol derivatives.

- Oxidation and Reduction : The quinoline ring can be oxidized to form quinoline N-oxides or reduced to dihydroquinolines, expanding its application in synthetic chemistry.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound has an IC50 value of approximately 3.39 µM against various cancer cell lines, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like Doxorubicin (IC50 = 6.18 µM). The mechanism involves the induction of apoptosis through the upregulation of p53 and caspase pathways, which are crucial for programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Induction of apoptosis |

| MCF-7 | 3.5 | Cell cycle arrest at G2/M phase |

Proteomics Research

The compound is utilized in proteomics to study protein interactions and functions. Its electrophilic nature allows it to modify specific amino acid residues in proteins, aiding in the investigation of protein dynamics and interactions within biological systems.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in producing specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in dye manufacturing, agrochemicals, and other specialty products.

Case Studies

Several studies have highlighted the diverse applications of this compound:

- Study on Antimicrobial Activity : Research demonstrated that derivatives of this quinoline compound exhibit antimicrobial properties against various bacterial strains, indicating its potential use in developing new antibiotics.

- Synthesis of Novel Drug Candidates : A case study focused on synthesizing new drug candidates using this compound as a building block, showcasing its versatility in medicinal chemistry.

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming ester, amide, and ketone derivatives. These reactions are fundamental for structural diversification in drug discovery and material science.

| Reaction Type | Reagents/Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| Esterification | Ethanol, reflux, 6–8 hours | Ethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate | 85–92% | |

| Amide Formation | Ammonia, room temperature, 2 hours | 8-methyl-2-(4-methylphenyl)quinoline-4-carboxamide | 88–94% | |

| Ketone Synthesis | Methylmagnesium bromide (Grignard), THF, −78°C | 4-acetyl-8-methyl-2-(4-methylphenyl)quinoline | 78–82% |

Key Findings :

-

Microwave-assisted reactions improve yields (92–95%) and reduce reaction times by 40–60% compared to conventional heating.

-

Amide derivatives exhibit enhanced bioavailability and are explored as kinase inhibitors in cancer research.

Friedel-Crafts Acylation

The compound participates in electrophilic aromatic substitution reactions, enabling the synthesis of polyaromatic systems.

| Substrate | Catalyst/Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| Benzene | AlCl₃, 80°C, 12 hours | 8-methyl-2-(4-methylphenyl)-4-(phenylcarbonyl)quinoline | 82% |

Mechanistic Insight :

The reaction proceeds via acylium ion formation, followed by electrophilic attack on the aromatic ring. This method is critical for synthesizing fluorescent dyes and charge-transfer complexes.

Hydrolysis to Carboxylic Acid

Controlled hydrolysis produces the corresponding carboxylic acid, a precursor for further functionalization.

| Conditions | Product | Yield | Citations |

|---|---|---|---|

| H₂O/H⁺ (pH 3–4), 60°C, 4 hours | 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | 95% |

Applications :

The carboxylic acid derivative serves as a ligand in metal-organic frameworks (MOFs) and is a key intermediate in antiviral drug synthesis .

Reduction Reactions

The carbonyl chloride group can be selectively reduced to form alcohols or alkanes.

| Reagents/Conditions | Product | Yield | Citations |

|---|---|---|---|

| LiAlH₄, dry ether, 0°C, 2 hours | 4-(hydroxymethyl)-8-methyl-2-(4-methylphenyl)quinoline | 90% |

Research Implications :

Reduced derivatives show potential as prodrugs due to their increased solubility and metabolic stability.

Cross-Coupling Reactions

The compound engages in palladium-catalyzed coupling reactions to form biaryl structures.

| Reaction Type | Reagents/Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 4-(biphenyl-4-yl)-8-methyl-2-(4-methylphenyl)quinoline | 75–80% |

Applications :

Biaryl derivatives are investigated as photosensitizers in organic photovoltaics and antimicrobial agents.

Propriétés

IUPAC Name |

8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO/c1-11-6-8-13(9-7-11)16-10-15(18(19)21)14-5-3-4-12(2)17(14)20-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGJAEMEVTWLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.